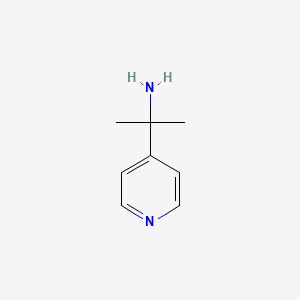

2-(4-PYRIDYL)-2-PROPYLAMINE

Descripción

Propiedades

IUPAC Name |

2-pyridin-4-ylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-8(2,9)7-3-5-10-6-4-7/h3-6H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBODGSBXYRGECX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90502523 | |

| Record name | 2-(Pyridin-4-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90502523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

566155-76-8 | |

| Record name | α,α-Dimethyl-4-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=566155-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Pyridin-4-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90502523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(pyridin-4-yl)propan-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-pyridyl)-2-propylamine typically involves the reaction of 4-pyridinecarboxaldehyde with a suitable amine under reductive amination conditions. One common method is the use of sodium triacetoxyborohydride as a reducing agent in the presence of an acid catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as distillation, crystallization, or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Pyridyl)-2-propylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Piperidine derivatives.

Substitution: Various substituted pyridines depending on the reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

The compound's structural characteristics suggest significant potential in medicinal chemistry, particularly as a building block in drug design. Its amine group indicates possible interactions with neurotransmitter systems, which are crucial in treating various neurological disorders.

Neurotransmitter Modulation

Research indicates that 2-(4-PYRIDYL)-2-PROPYLAMINE may modulate neurotransmitter activity. Studies have shown that it can influence receptor systems in the central nervous system, suggesting potential applications in treating mood disorders and cognitive impairments.

Pharmacological Insights

The pharmacological profile of this compound has been explored in various studies:

- Monoamine Oxidase Inhibition : Similar compounds have demonstrated activity as monoamine oxidase inhibitors, which are useful in treating depression and anxiety disorders .

- Antimicrobial Activity : The compound has been investigated for its antimicrobial properties, showing effectiveness against several bacterial strains. The presence of the pyridine ring contributes to its bioactivity against pathogens .

Case Studies and Research Findings

- Neuropharmacological Studies : Investigations into the binding affinity of this compound to various neurotransmitter receptors have indicated its potential role as a modulator of mood and cognition. These studies provide insights into its mechanism of action and therapeutic applications .

- Antimicrobial Testing : In vitro studies have demonstrated that derivatives of this compound possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential for developing new antimicrobial agents .

- Monoamine Oxidase Inhibition : Experimental results show that related compounds exhibit complete inhibition of monoamine oxidase at specific dosages, suggesting that this compound could similarly affect monoamine levels in biological systems .

Mecanismo De Acción

The mechanism of action of 2-(4-pyridyl)-2-propylamine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and the target molecule.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and discussion highlight key structural and functional differences between 2-(4-Pyridyl)-2-propylamine and related compounds, emphasizing substituent effects, physicochemical properties, and reactivity.

Table 1: Structural and Functional Comparison

| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups/Substituents | Notable Properties/Findings | Reference |

|---|---|---|---|---|---|

| This compound | C8H12N2 | 136.20 (calc.) | 4-pyridyl, propylamine | Hypothesized moderate basicity due to pyridine N and amine group. | N/A |

| 2-(4-Pyridyl)-2-propanol | C8H11NO | 137.18 | 4-pyridyl, hydroxyl group | Higher polarity than amine analog; hydroxyl enhances H-bonding capacity. | |

| 4-(1-Butyl-pentyl)-pyridin-2-ylamine | C14H24N2 | 220.35 | 2-pyridyl, branched alkyl chain | High lipophilicity (XLogP3 = 4.6); bulky substituent reduces solubility. | |

| 2-Hydroxy-3-methoxy-N-(4-methyl-2-pyridyl)benzylamine | C14H16N2O2 | 244.30 | 2-pyridyl, methoxy, hydroxyl | Polar groups increase solubility; no analytical data available. | |

| (4-Phenylphenyl)methylamine | C16H19N | 225.33 | Biphenyl, isopropylamine | Aromatic rings enhance hydrophobicity; secondary amine reduces H-bond donors. | |

| 1-Phenyl-3-(4-pyridyl)propane | C14H15N | 197.28 | 4-pyridyl, phenyl, propane chain | Disproportionation studies indicate 4-pyridyl derivatives exhibit distinct acidity vs. 2-pyridyl isomers. |

Key Comparisons:

Secondary amines (e.g., (4-phenylphenyl)methylamine) have fewer H-bond donors than primary amines, altering pharmacokinetic profiles .

Substituent Effects :

- Bulky alkyl chains (e.g., 4-(1-butyl-pentyl)-pyridin-2-ylamine) significantly increase lipophilicity (XLogP3 = 4.6), making such compounds more suited for hydrophobic environments .

- Aromatic substituents (e.g., biphenyl in ) enhance π-π stacking interactions but reduce solubility.

Positional Isomerism :

- highlights that 4-pyridyl derivatives (e.g., 1-phenyl-3-(4-pyridyl)propane) exhibit different acidities and nucleophilicities compared to 2-pyridyl isomers due to electronic effects of the nitrogen position. This suggests this compound may have distinct reactivity in acid-base or catalytic reactions .

Heterocyclic Variations: Pyrimidine derivatives (e.g., 4-aryl-2-phenylaminopyrimidine in ) differ in ring structure (6-membered, 2 N atoms) but share amine functionalities. Such compounds often exhibit stronger intermolecular interactions due to additional H-bond acceptors.

Research Findings and Implications

- Reactivity : The 4-pyridyl group in this compound may confer lower acidity compared to 2-pyridyl analogs, as inferred from disproportionation studies in . This could influence its behavior in catalytic or synthetic pathways.

- Solubility and Lipophilicity : The compound’s primary amine and pyridine group suggest moderate solubility in polar solvents, but its logP value is likely lower than branched analogs like .

Actividad Biológica

2-(4-PYRIDYL)-2-PROPYLAMINE, also known by its chemical formula C₁₁H₁₅N, is an organic compound characterized by a propylamine group attached to a pyridine ring. This unique structure contributes to its potential biological activities, particularly as a neurotransmitter modulator. This article explores the biological activity of this compound, including its interactions with various biological systems, potential therapeutic applications, and relevant case studies.

- Molecular Formula: C₁₁H₁₅N

- Molecular Weight: Approximately 175.25 g/mol

- Structural Features: The presence of the pyridine ring influences the compound's reactivity and biological interactions.

Biological Activity

Research indicates that this compound may modulate neurotransmitter activity, affecting various receptor systems in the central nervous system. While specific mechanisms of action are not fully elucidated, its structural similarity to other biologically active amines suggests potential applications in treating neurological disorders.

The compound's mechanism of action is hypothesized to involve:

- Receptor Modulation: It may influence pathways related to mood and cognition by interacting with neurotransmitter receptors.

- Binding Affinity: Investigations into its binding affinity to various receptors have revealed insights into its potential therapeutic roles.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

-

Neurotransmitter Modulation:

- Studies have indicated that compounds similar to this compound can modulate serotonin and dopamine receptors, which are crucial for mood regulation and cognitive function.

-

Potential Applications in Neurology:

- Due to its properties, there is ongoing research into its use as a treatment for conditions such as depression and anxiety disorders. Its ability to influence neurotransmitter systems positions it as a candidate for further pharmacological development.

- Quantitative Structure-Activity Relationship (QSAR) Models:

Comparative Analysis

A comparative analysis with structurally similar compounds highlights the unique aspects of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(2-PYRIDYL)-2-PROPYLAMINE | Similar propylamine structure but different pyridine position | Potentially different receptor interactions |

| 3-(4-PYRIDYL)-3-PROPANOL | Contains a propanol group instead of propylamine | May exhibit different solubility and reactivity |

| 2-(Pyridin-2-yl)isopropyl amine | Bidentate coordination properties | Stronger coordination ability due to additional groups |

Safety Considerations

While exploring its biological activity, it is crucial to handle this compound with caution due to its classification as a corrosive irritant. Standard safety protocols should be followed when conducting experiments involving this compound.

Q & A

Basic: What are the recommended methods for synthesizing 2-(4-pyridyl)-2-propylamine, and how can its purity be validated?

Answer:

A common synthesis route involves nucleophilic substitution or condensation reactions using pyridine derivatives. For example, 4-picoline (4-methylpyridine) can be functionalized via alkylation with propylamine precursors under controlled pH and temperature conditions . Post-synthesis, purity validation requires:

- Chromatography : HPLC or GC-MS to confirm absence of byproducts (e.g., unreacted 4-picoline).

- Spectroscopy : H NMR (pyridyl protons at δ 8.2–8.6 ppm; propylamine protons at δ 1.2–1.5 ppm) and FT-IR (C-N stretch at ~1250 cm, NH bend at ~1600 cm) .

- Elemental Analysis : To verify C, H, N composition (±0.3% tolerance).

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and goggles to avoid skin/eye contact (risk of burns as indicated for related pyridyl compounds) .

- Ventilation : Use fume hoods due to potential amine volatility.

- Spill Management : Neutralize with dilute acetic acid, followed by absorption with inert material (e.g., vermiculite) .

- Waste Disposal : Collect in labeled containers for halogenated/organic waste, adhering to institutional guidelines.

Advanced: How can disproportionation reactions elucidate the relative acidity of this compound compared to structural analogs?

Answer:

Disproportionation studies (e.g., heating with catalytic bases) can reveal acidity trends by analyzing product ratios. For example:

- React this compound with a strong base (e.g., KOH) at 120–150°C.

- Monitor products via GC-MS or H NMR. A higher yield of 4-picoline over other pyridines suggests stronger acidity at the α-position .

- Compare with analogs (e.g., 2-pyridyl derivatives) to assess electronic effects of substituents on NH acidity.

Advanced: What computational strategies are effective for predicting the reactivity of this compound in nucleophilic reactions?

Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to determine charge distribution (e.g., nucleophilic N sites).

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to predict sites prone to electrophilic attack.

- Molecular Dynamics (MD) Simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) to assess reaction kinetics.

- Validate predictions experimentally via kinetic studies (e.g., monitoring reaction rates with varying electrophiles).

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Answer:

- Crystal Growth : Use slow evaporation from ethanol/water mixtures to obtain single crystals.

- Data Collection : Employ a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K.

- Refinement : Use SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters for non-H atoms. Address disorder in the propylamine chain using PART instructions .

- Validation : Check R (<5%) and goodness-of-fit (GOF ≈ 1.0) to ensure data reliability.

Advanced: How to design bioactive derivatives of this compound for CNS-targeted studies?

Answer:

- Structural Modifications : Introduce substituents at the pyridyl N (e.g., methyl for lipophilicity) or propylamine chain (e.g., fluorination for metabolic stability).

- In Silico Screening : Dock derivatives into CNS receptor models (e.g., serotonin receptors) using AutoDock Vina.

- In Vitro Assays : Test blood-brain barrier (BBB) permeability via PAMPA-BBB and cytotoxicity in SH-SY5Y cells.

- Reference Models : Compare with patented imidazolidine-dione derivatives showing CNS activity .

Basic: How do spectroscopic techniques distinguish this compound from its positional isomers?

Answer:

- H NMR : 4-pyridyl protons appear as a doublet (J ≈ 5 Hz) at δ 8.4–8.6 ppm, whereas 2-pyridyl isomers show coupling (J ≈ 7 Hz) at δ 8.0–8.2 ppm.

- UV-Vis : 4-pyridyl derivatives exhibit λ ~260 nm (π→π* transition), distinct from 3-pyridyl analogs (~275 nm).

- MS/MS Fragmentation : Parent ion [M+H] at m/z 137; 4-pyridyl derivatives fragment to m/z 93 (pyridyl loss) vs. m/z 79 for 2-pyridyl .

Advanced: What experimental approaches address contradictions in reported acidity constants (pKa) for pyridyl amines?

Answer:

- Potentiometric Titration : Perform in 0.1 M KCl at 25°C using a glass electrode. Compare results with UV-Vis pH-dependent absorbance (e.g., shift at 245 nm for deprotonation).

- Computational pKa Prediction : Use COSMO-RS or Jaguar pKa module; cross-validate with experimental data.

- Literature Reconciliation : Assess solvent effects (e.g., water vs. DMSO) and ionic strength variations across studies .

Basic: What are the key considerations for storing this compound to ensure long-term stability?

Answer:

- Temperature : Store at –20°C in amber vials to prevent photodegradation.

- Atmosphere : Use argon/vacuum sealing to minimize oxidation of the amine group.

- Container : Avoid metal lids (risk of corrosion); use PTFE-lined caps.

- Stability Monitoring : Conduct quarterly HPLC checks for degradation products (e.g., pyridine-N-oxide).

Advanced: How to analyze structure-activity relationships (SAR) for this compound in enzyme inhibition assays?

Answer:

- Enzyme Selection : Target kinases or monoamine oxidases (MAOs) with pyridyl-binding pockets.

- SAR Workflow :

- Syntize derivatives with varied substituents (e.g., –CH, –OCH on pyridine).

- Measure IC values via fluorometric assays.

- Perform QSAR modeling (e.g., CoMFA) to correlate electronic parameters (Hammett σ) with activity.

- Validate with X-ray co-crystallization (e.g., using SHELX for structure refinement) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.